An In-Depth Technical Guide to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate: A Stable Synthon for Advanced Suzuki-Miyaura Cross-Coupling Reactions
An In-Depth Technical Guide to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate: A Stable Synthon for Advanced Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating the Challenges of Alkyl Group Introduction in Drug Discovery
In the landscape of modern drug discovery and development, the precise installation of functionalized alkyl groups onto complex molecular scaffolds is a paramount challenge. Traditional organometallic reagents, while powerful, often suffer from instability, air and moisture sensitivity, and limited functional group tolerance, complicating their use in late-stage functionalization. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for carbon-carbon bond formation, largely due to the stability and functional group compatibility of organoboron reagents.[1]
Within the diverse family of organoboron compounds, potassium organotrifluoroborates have garnered significant attention as exceptionally stable and easy-to-handle crystalline solids.[2][3] Their tetracoordinate nature renders the carbon-boron bond inert to a wide range of reaction conditions, yet they can be readily activated for cross-coupling. This guide focuses on a particularly valuable member of this class: Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate . This reagent serves as a stable and effective precursor for the introduction of a protected hydroxymethyl group, a common structural motif in biologically active molecules. We will delve into its synthesis, reactivity, and application, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this reagent in their synthetic endeavors.
Chemical and Physical Properties
A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1027642-28-9 | |
| Molecular Formula | C6H15BF3KOSi | [4] |
| Molecular Weight | 238.17 g/mol | [4] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | - |
| Storage | Ambient Temperature | - |
Safety Information: Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is classified with the following GHS hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate
The most practical and scalable synthesis of the title compound follows the general procedure for potassium alkoxymethyltrifluoroborates developed by Molander and Canturk.[5] This method relies on the nucleophilic substitution of potassium bromomethyltrifluoroborate with the corresponding alkoxide.
Conceptual Workflow of Synthesis
Caption: Synthetic workflow for Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates.[2][5]
Materials:
-
2-(Trimethylsilyl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Potassium bromomethyltrifluoroborate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (3 equivalents relative to potassium bromomethyltrifluoroborate) to the stirred THF.
-
Slowly add 2-(trimethylsilyl)ethanol (3 equivalents) to the suspension.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
SN2 Reaction: Add potassium bromomethyltrifluoroborate (1 equivalent) to the freshly prepared alkoxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by a suitable method (e.g., 19F NMR) to confirm the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture will be a slurry. The low solubility of the product in many organic solvents makes purification challenging.[2] Continuous Soxhlet extraction is the recommended method for isolation.
-
Concentrate the reaction mixture under reduced pressure.
-
Transfer the resulting solid to a cellulose thimble and perform a continuous Soxhlet extraction with a suitable solvent (e.g., acetone or acetonitrile) to separate the product from inorganic byproducts.
-
Concentrate the extract to afford Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate as a solid.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It effectively transfers a CH2O-SEM moiety to aryl and heteroaryl halides or triflates. This two-carbon extended, protected hydroxymethyl group is a valuable building block in medicinal chemistry.
The Strategic Advantage: A Dissonant Umpolung Approach
This reagent enables a dissonant synthetic disconnection.[2][5] Traditional ether synthesis relies on the reaction of an alkoxide nucleophile with a carbon electrophile. In contrast, this trifluoroborate acts as a nucleophilic alkoxymethylating agent, providing a non-traditional and powerful approach to constructing aryl- and heteroaryl-CH2O-R linkages.
Mechanism of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involving organotrifluoroborates proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.
A key step is the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid in the presence of a base, which is the active species in the transmetalation step.
Optimized Protocol for Cross-Coupling with Aryl Chlorides
The following protocol is based on the optimized conditions reported by Molander and Canturk for the cross-coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides.[2][3]
Materials:
-
Aryl or heteroaryl chloride
-
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (3 mol %)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6 mol %)
-
Cesium carbonate (Cs2CO3) (2-3 equivalents)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl chloride, Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, and cesium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and RuPhos in the dioxane/water solvent mixture.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Yields:
| Aryl Chloride | Product | Yield (%) |
| 4-Chlorobenzonitrile | 4-((2-(trimethylsilyl)ethoxy)methyl)benzonitrile | 76 |
| 2-Chloroquinoline | 2-((2-(trimethylsilyl)ethoxy)methyl)quinoline | 85 |
| 4-Chloroanisole | 1-methoxy-4-((2-(trimethylsilyl)ethoxy)methyl)benzene | 92 |
| (Data adapted from analogous alkoxymethyltrifluoroborate couplings)[2] |
Deprotection of the SEM Group: Unveiling the Hydroxymethyl Moiety
After successful cross-coupling, the (2-trimethylsilyl)ethoxymethyl (SEM) group can be removed to reveal the desired hydroxymethyl functionality. The choice of deprotection strategy is crucial, especially in the context of complex molecules with multiple sensitive functional groups.
Fluoride-Mediated Deprotection
The most common method for SEM group removal involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6] The high affinity of fluoride for silicon drives the reaction.
Caption: Mechanism of fluoride-mediated SEM deprotection.
Protocol:
-
Dissolve the SEM-protected compound in an anhydrous solvent like THF.
-
Add a solution of TBAF (1 M in THF, typically 1.5-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purify the product by standard methods.
Acid-Catalyzed Deprotection
In some cases, acidic conditions can be employed for SEM deprotection.[7] This method is often used when fluoride-sensitive groups are present in the molecule.
Protocol:
-
Dissolve the SEM-protected compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid such as trifluoroacetic acid (TFA).[7]
-
Stir the reaction at room temperature.
-
Often, a two-step procedure involving initial treatment with acid followed by a basic workup is necessary to ensure complete conversion and avoid side reactions with the released formaldehyde.[7]
Conclusion and Future Outlook
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate stands out as a highly valuable reagent for modern organic synthesis. Its bench-stable nature, ease of preparation, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for introducing a protected hydroxymethyl group into complex, value-added molecules. The ability to perform this transformation on readily available and often cheaper aryl chlorides further enhances its utility. For researchers in drug discovery and process development, mastering the use of such reagents provides a significant strategic advantage, enabling more efficient and flexible synthetic routes to novel therapeutic agents. The continued development of specialized organotrifluoroborates will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–826. [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
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Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic Letters, 10(11), 2135–2138. [Link]
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Karlsson, J., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(3), 474. [Link]
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PubChem. (n.d.). Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate. Retrieved from [Link]
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Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 88, 291. [Link]
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Molander, G. A., & Beaumard, F. (2011). Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(20), 8343–8349. [Link]
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Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
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Reddy, V. P., & Wise, D. S. (2005). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 971-974. [Link]
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Shiro, T., Schuhmacher, A., Jackl, M. K., & Bode, J. W. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 9(22), 5191–5196. [Link]
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Bode, J. W. (2019). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
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Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(12), 4983-4989. [Link]
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Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 86, 274. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Aldrichimica Acta, 45(1), 3-15. [Link]
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Reddit. (2022, January 10). Why isn't SEM used more in carbohydrate chemistry. r/Chempros. [Link]
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